molecular formula C19H17N3O3 B2656649 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile CAS No. 320424-45-1

5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile

Cat. No.: B2656649
CAS No.: 320424-45-1
M. Wt: 335.363
InChI Key: IWKLMMAKRLHNSF-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Scientific Research Applications

Photochromic Reactivity and Electron Distribution

Research has highlighted the significance of electron distribution in the photochromic behavior of certain compounds, where modifications in electron-rich or electron-deficient regions can dramatically influence photochromic activity. This principle is crucial in designing photochromic dyes, indicating potential applications in smart materials and sensing technologies for compounds like 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile, given its structural elements that suggest possible electron distribution characteristics conducive to photochromic reactivity (Li et al., 2019).

Advanced Material Synthesis

The synthesis and characterization of polymers and polyimides incorporating similar tert-butyl and nitrophenyl moieties have been explored, revealing applications in the development of materials with desirable properties such as light coloration, thermal stability, and solubility in organic solvents. These studies suggest that this compound could find applications in the synthesis of advanced materials, including fluorinated polyimides and polyamides, which exhibit improved solubility, thermal stability, and mechanical properties (Yang et al., 2006).

Organic Synthesis and Catalysis

The compound's structural features, including the tert-butyl group and potential for nitro group reactivity, align with research on the development of novel synthesis methods for organic radicals and catalysts. Such compounds have applications in catalyzing various organic reactions, including the methoxycarbonylation of aryl chlorides, suggesting potential use in synthetic organic chemistry and industrial processes (Jiménez-Rodríguez et al., 2005).

Corrosion Inhibition

Compounds with similar benzene-1,3-dicarbonitrile frameworks have been studied for their corrosion inhibition properties, particularly for mild steel in acidic environments. Such research indicates potential applications in developing new corrosion inhibitors that could offer high efficiency and stability, essential for industrial applications in metal protection (Verma et al., 2015).

Safety and Hazards

The safety and hazards associated with 5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile are not detailed in the search results . For comprehensive safety information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier.

Properties

IUPAC Name

5-tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-19(2,3)16-8-14(10-20)18(15(9-16)11-21)25-12-13-4-6-17(7-5-13)22(23)24/h4-9H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKLMMAKRLHNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C#N)OCC2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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